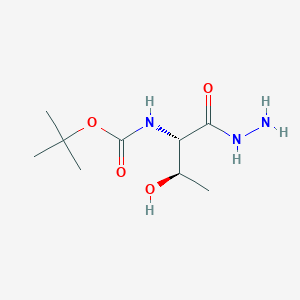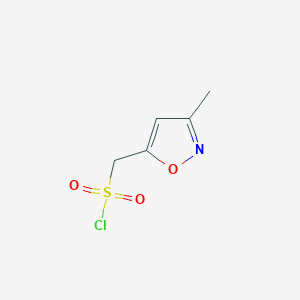
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride (CSPAH) is an organic compound belonging to the class of cyclic sulfonamides. It is composed of a cyclopropyl group, a sulfonyl group, and a piperidine ring, and is a white crystalline solid. CSPAH has a wide range of applications in the biomedical and pharmaceutical fields, and is used in the synthesis of various compounds, such as drugs and other organic compounds. CSPAH is also used in the synthesis of a variety of materials, including polymers and dyes.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Research on beta-Piperidinoethylsulfides, which undergo a Cope-type elimination to afford beta-aminoethylsulfones, highlights the potential of sulfonyl and piperidine derivatives in developing cyclin-dependent kinase inhibitors. One study reported potent inhibitors of CDK2, a key regulator of cell cycle progression, demonstrating the utility of sulfonyl and piperidine modifications in medicinal chemistry for cancer research (Griffin et al., 2006).
Synthesis of Piperidines
Research on the synthesis of piperidines from propargyl amines and cyclopropanes, using catalytic methods, suggests that "1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride" could be involved in similar synthetic pathways. This work showcases the versatility of piperidine derivatives in organic synthesis, potentially offering a route to functionalized piperidines (Lebold et al., 2009).
Antimicrobial Agents
A study on the synthesis of piperidine derivatives with a focus on their antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants) suggests that compounds similar to "1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride" could have applications in agriculture as protective agents. The structure-activity relationship analysis in this research indicates the potential of sulfonyl-piperidine compounds in developing new antimicrobial agents (Vinaya et al., 2009).
Nanofiltration Membranes
In materials science, research on novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment showcases the relevance of sulfonated compounds in enhancing water flux and dye rejection capabilities. This suggests potential applications of "1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride" in modifying membrane properties for environmental applications (Liu et al., 2012).
properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8;/h7-8H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJUUCTOVLAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)






![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)



